molecular formula C20H18ClN5O4 B2361312 N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052616-18-8

N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No.: B2361312
CAS No.: 1052616-18-8
M. Wt: 427.85
InChI Key: ZJBQNIKHKONWPX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a heterocyclic compound featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with acetamide and substituted phenyl groups. The molecule’s complexity arises from its tetracyclic scaffold, which includes a triazole ring and a pyrrolidone moiety. The 4-ethoxyphenyl substituent at position 5 and the 2-chlorophenyl acetamide group at position 1 are critical for its molecular interactions and physicochemical properties.

Crystallographic data for such compounds are often resolved using programs like SHELX, which remains a gold standard for small-molecule refinement . The compound’s synthesis likely follows routes analogous to other pyrrolotriazole derivatives, involving cyclization and substitution reactions .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O4/c1-2-30-13-9-7-12(8-10-13)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-15-6-4-3-5-14(15)21/h3-10,17-18H,2,11H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBQNIKHKONWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity based on available research findings.

  • Molecular Formula : C20_{20}H18_{18}ClN5_5O4_4
  • Molecular Weight : 427.8 g/mol
  • CAS Number : 1052616-18-8

Biological Activity Overview

The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antibacterial properties. For instance, derivatives of pyrrolidine and triazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial capabilities .
  • Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Similar compounds have shown strong inhibitory activity against these enzymes, which is significant for treating conditions like Alzheimer's disease and gastric ulcers .
  • Antitumor Activity : Pyrrolidine derivatives are known for their antitumor properties. Studies indicate that compounds with similar frameworks can inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies and Experimental Data

Several studies have investigated the biological activities of compounds related to this compound:

StudyCompound TestedBiological ActivityFindings
Various derivativesAntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Pyrrolidine derivativesAntitumorSignificant inhibition of tumor cell proliferation
Triazole derivativesEnzyme inhibitionStrong AChE inhibition with potential therapeutic implications

Docking Studies

Docking studies have been employed to understand the interactions between the compound and target proteins. These studies reveal how the compound binds to active sites on enzymes and receptors:

  • Binding Affinity : The docking simulations indicate favorable binding interactions with target proteins involved in disease pathways.
  • Molecular Interactions : Hydrogen bonding and hydrophobic interactions play crucial roles in the stability of the compound within the active sites of enzymes.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of tetrahydropyrrolo[3,4-d][1,2,3]triazole compounds exhibit promising anticancer properties. Specifically, N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows for interaction with bacterial cell membranes and inhibition of key metabolic pathways. In vitro studies indicate that it exhibits significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

Research has identified that compounds related to this compound can act as inhibitors of specific enzymes involved in disease processes. For example, its potential as an inhibitor of certain proteases has been explored in the context of viral infections and cancer therapy .

Polymer Chemistry

The synthesis of polymers incorporating this compound has been investigated for creating materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings and composites where durability and resistance to degradation are essential .

Nanotechnology

In the field of nanotechnology, this compound has been utilized as a building block for creating nanoscale materials. Its unique chemical structure allows for functionalization that can enhance the properties of nanoparticles used in drug delivery systems or diagnostic applications. Studies have shown that nanoparticles modified with this compound exhibit improved targeting capabilities towards specific cells or tissues .

Cell Signaling Pathways

This compound has been studied for its effects on various cell signaling pathways. Research indicates that it can modulate pathways involved in inflammation and cellular stress responses. This modulation could provide insights into therapeutic strategies for diseases characterized by dysregulated signaling pathways .

Drug Development

The compound serves as a lead structure in drug development programs aimed at creating novel therapeutics for diseases such as cancer and infections. Its structural diversity allows chemists to modify it systematically to enhance efficacy and reduce toxicity. Case studies have demonstrated successful modifications leading to compounds with improved pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog is 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (hereafter referred to as Compound A ), detailed in . Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Compound A
Molecular Formula C₂₁H₁₈ClN₅O₄ C₂₂H₂₀ClFN₅O₃
Average Mass ~439.85 g/mol ~471.88 g/mol
Substituents 4-ethoxyphenyl (position 5); 2-chlorophenyl (acetamide) 3-chloro-4-fluorophenyl (position 5); 2,3-dimethylphenyl (acetamide)
Key Functional Groups Ethoxy (-OCH₂CH₃), Chloro (-Cl) Chloro (-Cl), Fluoro (-F), Methyl (-CH₃)
Potential Bioactivity Hypothesized kinase inhibition (based on scaffold) Undisclosed, but methyl/fluoro groups may enhance membrane permeability

Key Differences and Implications

Substituent Effects :

  • The 4-ethoxyphenyl group in the target compound introduces steric bulk and electron-donating properties compared to the 3-chloro-4-fluorophenyl group in Compound A. Ethoxy groups typically enhance solubility but may reduce binding affinity due to increased hydrophilicity.
  • The 2-chlorophenyl acetamide in the target vs. the 2,3-dimethylphenyl in Compound A alters π-π stacking and hydrophobic interactions. Methyl groups in Compound A could improve metabolic stability but reduce solubility .

Synthetic Complexity :

  • Introducing ethoxy groups requires etherification steps, which may complicate synthesis compared to halogenation/methylation in Compound A .

Research Findings and Limitations

While direct pharmacological data for the target compound are absent, insights can be extrapolated from related studies:

  • Pyrrolotriazole Scaffolds : These are associated with kinase inhibition (e.g., CDK, EGFR) due to their ability to mimic ATP-binding motifs .

Table 2: Hypothetical Bioactivity Profile

Property Target Compound Compound A
Solubility (LogP) ~2.1 (moderate) ~2.8 (low)
Metabolic Stability Moderate (ethoxy group prone to oxidation) High (methyl groups resist oxidation)
Target Affinity Potential for kinase inhibition Likely enhanced due to fluorine

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